molecular formula C13H15N3 B13873400 (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine

(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine

Cat. No.: B13873400
M. Wt: 213.28 g/mol
InChI Key: KKIMRLOYABUZAD-UHFFFAOYSA-N
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Description

(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine is an organic compound that features both an aminophenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine can be achieved through several methods. One common approach involves the reaction of 2-aminophenylboronic acid with 2-(3-pyridinyl)ethylamine using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group to a halide, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds or quinones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups like halides, ethers, or esters.

Scientific Research Applications

(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine is unique due to its specific combination of an aminophenyl group and a pyridinyl group linked by an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine

InChI

InChI=1S/C13H15N3/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11/h1-6,8,10,16H,7,9,14H2

InChI Key

KKIMRLOYABUZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC2=CN=CC=C2

Origin of Product

United States

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